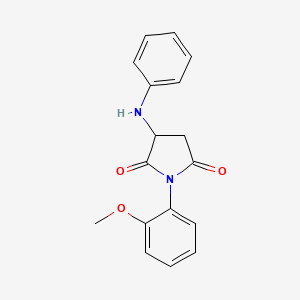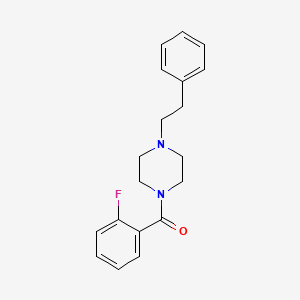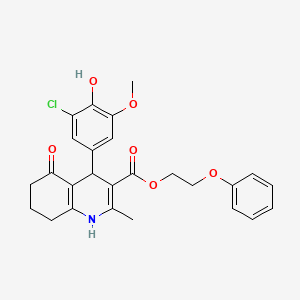![molecular formula C24H31N3O B5110632 1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, commonly known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
MPBP acts as a partial agonist at the 5-HT1A receptor and a full agonist at the D2 receptor. This dual action results in a modulation of the serotonergic and dopaminergic systems, which are involved in the regulation of mood, anxiety, stress, reward, and motivation. MPBP has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation.
Biochemical and Physiological Effects
MPBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. MPBP has also been shown to decrease anxiety and stress, as well as improve cognitive function. These effects are believed to be due to the modulation of the serotonergic and dopaminergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
MPBP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in pharmacological studies. MPBP also has a well-characterized mechanism of action, making it a useful tool for studying the serotonergic and dopaminergic systems. However, MPBP has some limitations for lab experiments. It has a relatively short half-life, which limits its use in long-term studies. MPBP also has a narrow therapeutic window, which makes it difficult to use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of MPBP. One direction is the development of new derivatives of MPBP that have improved pharmacological properties, such as longer half-life and broader therapeutic window. Another direction is the study of the effects of MPBP on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, the potential therapeutic applications of MPBP, such as in the treatment of depression, anxiety, and addiction, should be further explored.
Synthesemethoden
The synthesis of MPBP involves the reaction of 1-benzyl-4-piperidone with 4-methylbenzylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with 4-bromophenylpiperazine to yield MPBP. This method has been optimized to produce high yields of MPBP with high purity.
Wissenschaftliche Forschungsanwendungen
MPBP has been extensively studied for its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPBP has also been shown to have affinity for dopamine receptors, particularly the D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-20-7-9-21(10-8-20)19-25-13-11-22(12-14-25)24(28)27-17-15-26(16-18-27)23-5-3-2-4-6-23/h2-10,22H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZLNKSEJCDRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)

![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
![butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5110639.png)